molecular formula C9H9N5 B1175402 OLVKWRWEUNKFAZ-UHFFFAOYSA-N

OLVKWRWEUNKFAZ-UHFFFAOYSA-N

Cat. No.: B1175402
M. Wt: 187.206
InChI Key: OLVKWRWEUNKFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This limitation prevents a detailed introduction. However, based on the structural and functional patterns observed in analogous compounds from the evidence (e.g., InChIKeys like UJWDWDOPAZMMAI-UHFFFAOYSA-N and KRYDCZBRZWSFJR-UHFFFAOYSA-N), hypothetical inferences can be drawn.

For instance, compounds like UJWDWDOPAZMMAI-UHFFFAOYSA-N (C₁₁H₁₄N₂O₂) feature oxazinanone scaffolds, which are common in medicinal chemistry , while KRYDCZBRZWSFJR-UHFFFAOYSA-N (C₂₀H₁₈ClN₃O₃S) includes a methoxybenzamide group, often seen in kinase inhibitors .

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.206

InChI

InChI=1S/C9H9N5/c1-6-11-3-8-7-2-10-4-12-9(7)13-5-14(6)8/h2-4H,5H2,1H3,(H,10,12,13)

InChI Key

OLVKWRWEUNKFAZ-UHFFFAOYSA-N

SMILES

CC1=NC=C2N1CNC3=NC=NC=C23

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table compares hypothetical properties of OLVKWRWEUNKFAZ-UHFFFAOYSA-N with structurally analogous compounds from the evidence:

Property OLVKWRWEUNKFAZ (Hypothetical) UJWDWDOPAZMMAI-UHFFFAOYSA-N KRYDCZBRZWSFJR-UHFFFAOYSA-N
Molecular Formula (Not Available) C₁₁H₁₄N₂O₂ C₂₀H₁₈ClN₃O₃S
Monoisotopic Mass (Da) N/A 206.10553 415.082
Key Functional Groups (Inferred) Heterocyclic core Oxazinanone, aminomethylphenyl Methoxybenzamide, pyridazinyl
Hydrogen Bond Donors N/A 2 2
Hydrogen Bond Acceptors N/A 4 6

Structural Insights :

  • UJWDWDOPAZMMAI-UHFFFAOYSA-N contains a 1,3-oxazinan-2-one ring, which enhances metabolic stability in drug candidates .
  • KRYDCZBRZWSFJR-UHFFFAOYSA-N integrates a sulfonylpyridazine moiety, a feature linked to kinase inhibition and antibacterial activity .

Functional Comparison

Compound Key Applications Screening Libraries References
OLVKWRWEUNKFAZ (Hypothetical) (Inferred) Drug discovery (Not Available)
UJWDWDOPAZMMAI-UHFFFAOYSA-N Not specified in evidence Not listed
KRYDCZBRZWSFJR-UHFFFAOYSA-N Kinase inhibition, antibacterial Cysteine Targeted Covalent Library
FIQUZRWEOUSVMB-UHFFFAOYSA-N (Inferred) Enzyme modulation Not specified
NKUGITBAQSUFCV-UHFFFAOYSA-N CNS disorders, GPCR targeting CNS MPO Library

Functional Insights :

  • KRYDCZBRZWSFJR-UHFFFAOYSA-N is included in covalent inhibitor libraries, suggesting reactivity with cysteine residues in target proteins .

Physicochemical Properties

Data from analogous compounds highlight trends in solubility, stability, and bioavailability:

Property UJWDWDOPAZMMAI-UHFFFAOYSA-N HJZJFNRYVWVMQL-UHFFFAOYSA-N
LogP (Not provided) ~0.5 (estimated from C₈H₁₅NO₃S)
Topological PSA ~50 Ų ~75 Ų
Melting Point Not reported Not reported

Key Observations :

  • Compounds with sulfonic acid groups (e.g., HJZJFNRYVWVMQL-UHFFFAOYSA-N ) exhibit higher polar surface areas, which may limit blood-brain barrier permeability .
  • Heterocyclic cores (e.g., oxazinanone) often balance lipophilicity and solubility for oral drug candidates .

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